molecular formula C14H18N4O B7474461 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone

1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone

Cat. No. B7474461
M. Wt: 258.32 g/mol
InChI Key: OOBAFSNXXGVYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone, also known as ABT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzotriazole derivatives. ABT has been studied extensively for its ability to inhibit enzymes and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone involves its ability to inhibit the activity of various enzymes. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzyme's activity. 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been shown to be a reversible inhibitor of enzymes and has been studied for its ability to selectively inhibit specific enzymes.
Biochemical and Physiological Effects:
1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been shown to have various biochemical and physiological effects in different studies. It has been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer therapy. 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been shown to have antimicrobial activity and has been studied for its potential use in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has several advantages for laboratory experiments, including its high purity, stability, and ease of synthesis. It has also been shown to be a potent inhibitor of enzymes, making it an ideal tool for studying enzyme activity. However, 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has some limitations, including its potential toxicity and limited solubility in some solvents.

Future Directions

There are several future directions for research on 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone. One potential area of research is the development of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another potential area of research is the study of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone's mechanism of action and its ability to selectively inhibit specific enzymes. Additionally, further studies are needed to investigate the potential toxicity and side effects of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone and to develop methods for improving its solubility in different solvents.

Synthesis Methods

The synthesis of 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone involves the reaction of 1-(azepan-1-yl) ethanone with 1H-benzotriazole in the presence of a suitable catalyst. The reaction is carried out under appropriate conditions to obtain the desired product with high yield and purity.

Scientific Research Applications

1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has been extensively studied for its applications in various fields of scientific research. It has been shown to be a potent inhibitor of various enzymes, including serine proteases, metalloproteases, and cysteine proteases. 1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone has also been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

properties

IUPAC Name

1-(azepan-1-yl)-2-(benzotriazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c19-14(17-9-5-1-2-6-10-17)11-18-13-8-4-3-7-12(13)15-16-18/h3-4,7-8H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBAFSNXXGVYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(azepan-1-yl)-2-(1H-benzotriazol-1-yl)ethanone

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